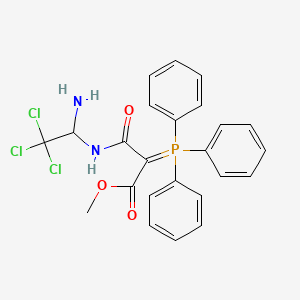
Methyl 3-((1-amino-2,2,2-trichloroethyl)amino)-3-oxo-2-(triphenylphosphoranylidene)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((1-amino-2,2,2-trichloroethyl)amino)-3-oxo-2-(triphenylphosphoranylidene)propanoate is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound contains multiple functional groups, including an amino group, a trichloroethyl group, a phosphoranylidene group, and an ester group, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((1-amino-2,2,2-trichloroethyl)amino)-3-oxo-2-(triphenylphosphoranylidene)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Amino Intermediate: : The initial step involves the reaction of 2,2,2-trichloroethylamine with a suitable precursor to form the amino intermediate. This reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.
-
Condensation with Triphenylphosphine: : The amino intermediate is then reacted with triphenylphosphine and a carbonyl compound, such as methyl acetoacetate, under controlled conditions. This step typically requires a solvent like dichloromethane and a catalyst to facilitate the condensation reaction.
-
Esterification: : The final step involves the esterification of the resulting product with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-((1-amino-2,2,2-trichloroethyl)amino)-3-oxo-2-(triphenylphosphoranylidene)propanoate can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
-
Substitution: : The trichloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in substituted trichloroethyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as enzyme inhibition or receptor binding. The trichloroethyl group, in particular, is known for its bioactivity.
Medicine
In medicine, compounds containing the trichloroethyl group have been investigated for their potential therapeutic properties, including anticancer and antimicrobial activities. Research into this compound could lead to the development of new drugs.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mécanisme D'action
The mechanism of action of Methyl 3-((1-amino-2,2,2-trichloroethyl)amino)-3-oxo-2-(triphenylphosphoranylidene)propanoate involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their functions. The phosphoranylidene group may also participate in coordination with metal ions or other molecular entities, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-((1-amino-2,2,2-trichloroethyl)amino)-3-oxo-2-(triphenylphosphoranylidene)butanoate
- Ethyl 3-((1-amino-2,2,2-trichloroethyl)amino)-3-oxo-2-(triphenylphosphoranylidene)propanoate
- Methyl 3-((1-amino-2,2,2-trichloroethyl)amino)-3-oxo-2-(triphenylphosphoranylidene)butanoate
Uniqueness
Methyl 3-((1-amino-2,2,2-trichloroethyl)amino)-3-oxo-2-(triphenylphosphoranylidene)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trichloroethyl group, in particular, sets it apart from other similar compounds, providing unique opportunities for chemical modifications and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Propriétés
IUPAC Name |
methyl 3-[(1-amino-2,2,2-trichloroethyl)amino]-3-oxo-2-(triphenyl-λ5-phosphanylidene)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl3N2O3P/c1-32-22(31)20(21(30)29-23(28)24(25,26)27)33(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,23H,28H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJULYWMDYKFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC(C(Cl)(Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl3N2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
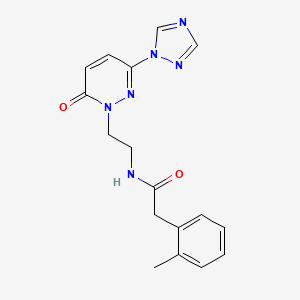

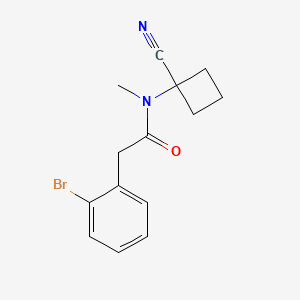

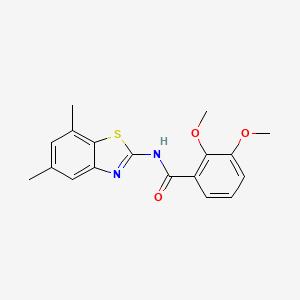
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2933721.png)
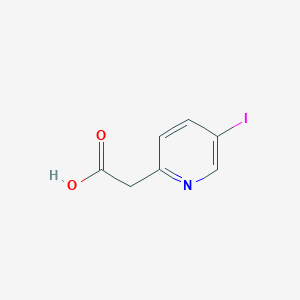
![1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2933724.png)
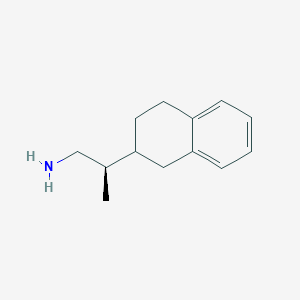
![methyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2933729.png)
![Ethyl 5-butyramido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2933730.png)
![2-(2-Chloro-6-fluorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2933733.png)
![(Z)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2933734.png)
![3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2933735.png)
